3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid
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Overview
Description
3,3’-(1,3,5,7-Tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of benzoic acid derivatives with pyrrolo[3,4-f]isoindole intermediates in the presence of suitable catalysts and solvents . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3,5,7-Tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3,3’-(1,3,5,7-Tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-bis(3,4-dimethylphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-4-carbonyl)benzoic acid
- 1,3,5,7-Tetroxane
Uniqueness
3,3’-(1,3,5,7-Tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid is unique due to its specific tricyclic structure and the presence of multiple functional groups that allow for diverse chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H12N2O8 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-[2-(3-carboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid |
InChI |
InChI=1S/C24H12N2O8/c27-19-15-9-17-18(22(30)26(21(17)29)14-6-2-4-12(8-14)24(33)34)10-16(15)20(28)25(19)13-5-1-3-11(7-13)23(31)32/h1-10H,(H,31,32)(H,33,34) |
InChI Key |
AJJXQGDWZRZSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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